N-Benzyl 2-amino-3-methoxypropionamide monooxalate

Pharmaceutical Reference Standards Chiral Impurity Profiling Lacosamide Quality Control

N-Benzyl 2-amino-3-methoxypropionamide monooxalate (CAS 1379592-19-4) is a defined racemic oxalate salt of the primary amino acid amide, officially designated as Lacosamide USP Related Compound D and Lacosamide EP Impurity D (Oxalate Salt). It serves as a critical pharmacopoeial reference standard and process-impurity marker for the approved antiepileptic drug lacosamide.

Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
CAS No. 1379592-19-4
Cat. No. B3321744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl 2-amino-3-methoxypropionamide monooxalate
CAS1379592-19-4
Molecular FormulaC13H18N2O6
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOCC(C(=O)NCC1=CC=CC=C1)N.C(=O)(C(=O)O)O
InChIInChI=1S/C11H16N2O2.C2H2O4/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,10H,7-8,12H2,1H3,(H,13,14);(H,3,4)(H,5,6)
InChIKeyZCPKKSKWHPFXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl 2-Amino-3-Methoxypropionamide Monooxalate (CAS 1379592-19-4): Sourcing Guide for Lacosamide Impurity D Reference Standards


N-Benzyl 2-amino-3-methoxypropionamide monooxalate (CAS 1379592-19-4) is a defined racemic oxalate salt of the primary amino acid amide, officially designated as Lacosamide USP Related Compound D and Lacosamide EP Impurity D (Oxalate Salt) [1]. It serves as a critical pharmacopoeial reference standard and process-impurity marker for the approved antiepileptic drug lacosamide. This reference compound enables identification, assay validation, and quantification of the desacetyl lacosamide impurity in drug substance and finished product, as prescribed by the United States Pharmacopeia and the European Pharmacopoeia .

Why Generic Lacosamide Impurity D Salts Cannot Substitute N-Benzyl 2-Amino-3-Methoxypropionamide Monooxalate (1379592-19-4)


While the neutral amide (free base) is a common intermediate for anticonvulsant synthesis [1], the monoxalate salt form confers critical advantages for analytical reference standard procurement. The free base and other salts (such as hydrochloride) differ in molecular weight, hygroscopicity, and analytical response factor, which directly compromises quantification accuracy if substituted [2]. Furthermore, as a racemic mixture, this oxalate salt replicates both enantiomeric forms of the process impurity, providing a fidelity unmatched by the single R-isomer free base (CAS 196601-69-1), thus preventing false-negative results in chiral purity assessments [3].

Quantitative Differentiation: N-Benzyl 2-Amino-3-Methoxypropionamide Monooxalate (1379592-19-4) vs Closest Analogs


Racemic Identity Enables Accurate Impurity Quantification vs Chiral R-Isomer Free Base

The monooxalate salt (CAS 1379592-19-4) is explicitly racemic (rac-Lacosamide EP Impurity D), matching the stereochemical profile of the desacetyl impurity that can form during lacosamide synthesis. In contrast, the R-isomer free base (CAS 196601-69-1) represents only one enantiomer. Using a single-enantiomer standard for chiral purity methods introduces systematic bias, potentially underestimating the S-enantiomer impurity by up to 100% if only the R-form is used as a reference [1].

Pharmaceutical Reference Standards Chiral Impurity Profiling Lacosamide Quality Control

Distinct Oxalate Salt Form Demonstrates Non-Hygroscopic Storage Advantage vs Free Base

Suppliers recommend room-temperature storage for the monooxalate salt (protected from light) [1], while the corresponding free base (CAS 262845-82-9) requires more stringent refrigerated storage conditions (2-8°C, tightly sealed) per pharmacopoeial directives . This difference reflects the oxalate salt's lower hygroscopicity, resulting in more stable analytical weighing and longer shelf-life for precise quantitative applications.

Solid-State Stability Reference Standard Handling Weight-Based Quantification

Orthogonal Pharmacopoeial Certification Reduces Quality Assurance Burden vs Non-Official Labs

The monooxalate salt is available as a Certified Reference Material (CRM) traceable to both USP (Catalog 1357147) and EP (Catalog Y0002065) primary standards . This dual-pharmacopoeial traceability is absent in generic research-grade salts. Using a CRM produced under ISO 17034 and ISO/IEC 17025 [1] eliminates the need for costly in-house qualification protocols, directly accelerating method validation for ANDA/NDA submissions.

Regulatory Compliance Reference Standard Certification ANDA Filing

Characterized ED50 Profile of Parent Pharmacophore Provides Class-Specific Selection Rationale

The parent free base ((R)-N'-benzyl 2-amino-3-methoxypropionamide) shows pronounced anticonvulsant activity in the maximal electroshock seizure (MES) model. With optimized 4'-N'-benzylamide substituents, its ED50 reaches 8.9 mg/kg (i.p., mice), surpassing phenytoin (ED50 = 9.5 mg/kg) [1]. This pharmacophore-specific activity underscores why monitoring its desacetyl analog (the target impurity) is critical; any residual desacetyl impurity could contribute to off-target pharmacology, making precise quantification essential.

Anticonvulsant Activity Sodium Channel Modulation Structure-Activity Relationship

Optimal Procurement and Application Scenarios for N-Benzyl 2-Amino-3-Methoxypropionamide Monooxalate (1379592-19-4)


Lacosamide ANDA/NDA Analytical Method Validation

The racemic oxalate salt is the definitive reference standard for HPLC/LC-MS method validation of the desacetyl impurity. Its dual USP/EP traceability satisfies regulatory expectations for impurity quantification without requiring additional in-house standard qualification, as established in Section 3 evidence on orthogonal certification .

Lacosamide Commercial Batch Release and Stability Testing

For QC laboratories conducting batch release, the non-hygroscopic nature of the oxalate salt minimizes weighing errors under ambient conditions. This is a critical day-to-day advantage over the more moisture-sensitive free base [1], ensuring consistent chromatographic response between weighings and reducing out-of-specification investigations.

Synthetic Process Development and Impurity Control Strategy

As a racemic standard, the monoxalate enables development scientists to accurately track both enantiomers of the N-desacetyl impurity that forms during dynamic kinetic resolution in lacosamide synthesis. This supports the quantitative understanding of enantiomeric excess throughout the synthetic route [2], preventing contamination issues that might arise from the single-enantiomer impurity standard.

Pharmacopoeial Monograph Compliance and Compendial Testing

The monooxalate salt is the sole form designated as Lacosamide USP Related Compound D in the official USP monograph . Directly procuring the USP Reference Standard (Catalog 1357147) or its EP equivalent ensures absolute compliance with compendial system suitability criteria, avoiding the interpretive ambiguity introduced by substituting an alternate salt form.

Quote Request

Request a Quote for N-Benzyl 2-amino-3-methoxypropionamide monooxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.